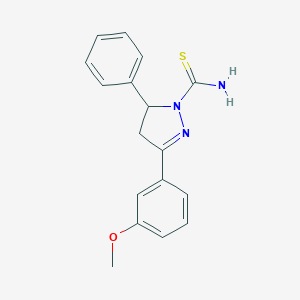![molecular formula C17H16N4O2S2 B276197 N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea](/img/structure/B276197.png)
N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea, also known as TAK-659, is a small molecule inhibitor that targets non-Hodgkin lymphoma (NHL) and chronic lymphocytic leukemia (CLL). It has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mechanism of Action
N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea targets Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway. By inhibiting BTK, N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea prevents the activation of downstream signaling pathways, ultimately leading to the death of cancer cells.
Biochemical and Physiological Effects:
N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea has been shown to have a selective and potent inhibitory effect on BTK. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea has demonstrated efficacy in reducing tumor growth and improving survival rates.
Advantages and Limitations for Lab Experiments
One advantage of N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea is its specificity for BTK, which reduces the risk of off-target effects. However, its efficacy may be limited by the development of resistance mechanisms in cancer cells. Additionally, further studies are needed to evaluate the safety and efficacy of N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea in humans.
Future Directions
Several future directions for research on N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea include:
1. Clinical trials to evaluate the safety and efficacy of N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea in humans with NHL and CLL.
2. Studies to identify biomarkers that can predict response to N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea and help guide patient selection.
3. Investigation of combination therapies that can enhance the efficacy of N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea.
4. Development of new BTK inhibitors with improved pharmacokinetic properties and reduced risk of resistance.
5. Preclinical studies to evaluate the potential of N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea in other B-cell malignancies.
In conclusion, N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea shows great potential as a targeted therapy for NHL and CLL. Its specific inhibition of BTK and favorable pharmacokinetic profile make it a promising candidate for further clinical development. Future research will help to better understand its mechanisms of action, identify biomarkers for patient selection, and explore its potential in other cancer types.
Synthesis Methods
The synthesis of N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea involves several steps, including the reaction of 6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-amine with 2-chloro-N-methylacetamide, followed by the addition of thioacetic acid and urea. The final product is obtained through purification and crystallization.
Scientific Research Applications
N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea has been extensively studied in preclinical models of NHL and CLL. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea also blocks the activation of B-cell receptor signaling pathways, which are essential for the survival and growth of cancer cells.
properties
Molecular Formula |
C17H16N4O2S2 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-(methylcarbamoyl)-2-[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C17H16N4O2S2/c1-10-4-3-5-11(6-10)13-7-12-15(25-13)16(20-9-19-12)24-8-14(22)21-17(23)18-2/h3-7,9H,8H2,1-2H3,(H2,18,21,22,23) |
InChI Key |
FPLYSCHUIAQERN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=CC3=C(S2)C(=NC=N3)SCC(=O)NC(=O)NC |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC3=C(S2)C(=NC=N3)SCC(=O)NC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(3,5-dimethylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B276116.png)
![2,7,9-trimethyl-3-(3-pyridinylmethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276118.png)
![3-(3-methoxyphenyl)-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276119.png)
![2-(4-hydroxy-3-methoxybenzylidene)-4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276120.png)
![4,6-dimethyl-2-(3-pyridinylmethylene)thieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276121.png)
![4,6-dimethyl-2-(4-methylbenzylidene)thieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276122.png)
![2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B276124.png)
![2-(3-oxo-4,5,6,7-tetrahydro-1H-indazol-2-yl)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B276126.png)
![ethyl 4-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276130.png)
![ethyl 3-{2-[(anilinocarbonyl)amino]-2-oxoethyl}-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276131.png)
![ethyl 3-(2-amino-2-oxoethyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276132.png)
![ethyl 3-[2-(4-fluorophenyl)-2-oxoethyl]-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276133.png)
![ethyl 3-{2-[4-(aminosulfonyl)anilino]-2-oxoethyl}-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276135.png)
